4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline
Overview
Description
4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline typically involves the condensation of aniline derivatives with pyrazole intermediates. One common method includes the reaction of 4-ethylbenzaldehyde with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Chloro-3-ethyl-1-methylpyrazole
- 1-Ethyl-3-methyl-4-chloropyrazole
Uniqueness
4-Ethyl-N-((1-ethyl-1H-pyrazol-5-yl)methyl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethyl and aniline substituents contribute to its enhanced stability and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
4-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-12-5-7-13(8-6-12)15-11-14-9-10-16-17(14)4-2/h5-10,15H,3-4,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEILECCVCTXCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=NN2CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221565 | |
Record name | 1-Ethyl-N-(4-ethylphenyl)-1H-pyrazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004194-26-6 | |
Record name | 1-Ethyl-N-(4-ethylphenyl)-1H-pyrazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004194-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-N-(4-ethylphenyl)-1H-pyrazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101221565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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